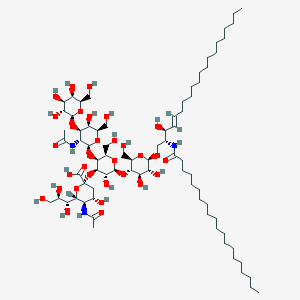![molecular formula C11H17N4O5+ B12823264 Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate](/img/structure/B12823264.png)
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate is an organic compound with the chemical formula C11H16N4O5. It is commonly used as an intermediate in organic synthesis and pharmaceutical applications. This compound is known for its white to almost white crystalline powder appearance and has a melting point of approximately 197-201°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate can be synthesized through the reaction of ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate with nitric acid. The reaction typically occurs in an organic solvent, followed by crystallization to purify the product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate with nitric acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted benzoate derivatives.
Applications De Recherche Scientifique
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib.
Industry: Applied in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, leading to alterations in biochemical pathways. For example, in the synthesis of nilotinib, it acts as an intermediate that modifies the structure of the final drug, enhancing its efficacy against certain types of leukemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-guanidino-4-methylbenzoate
- Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate
- 3-(hydrazinylmethylideneamino)-4-methylbenzoic acid ethyl ester
Uniqueness
Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C11H17N4O5+ |
|---|---|
Poids moléculaire |
285.28 g/mol |
Nom IUPAC |
dihydroxy(oxo)azanium;ethyl 3-(diaminomethylideneamino)-4-methylbenzoate |
InChI |
InChI=1S/C11H15N3O2.H2NO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H2,2,3,4)/q;+1 |
Clé InChI |
OOEHQUVCMQLSKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)






![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)


![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12823262.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
